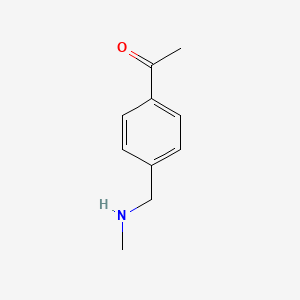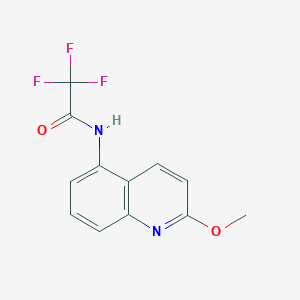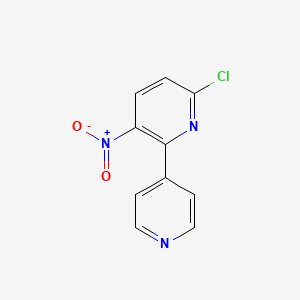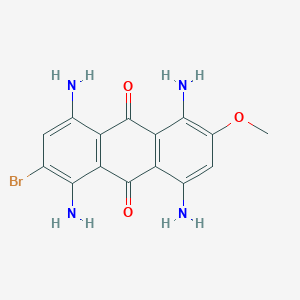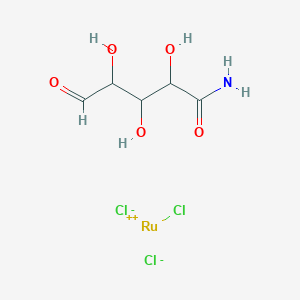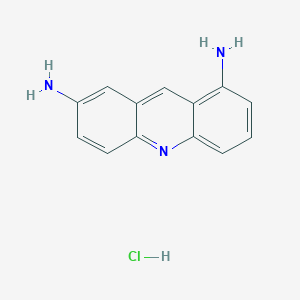
2,8-Diaminoacridin-Hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diaminoacridin-Hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of two amino groups at the 2 and 8 positions of the acridine ring. This compound is often used in research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminoacridin-Hydrochlorid typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diaminoacridin-Hydrochlorid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted acridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitrosoacridines, nitroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8-Diaminoacridin-Hydrochlorid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic and molecular biology research.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,8-Diaminoacridin-Hydrochlorid involves its interaction with biological macromolecules such as DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to its potential use as an antimicrobial and anticancer agent. The molecular targets include the DNA double helix and various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
3,6-Diaminoacridine: Another derivative of acridine with amino groups at the 3 and 6 positions.
Proflavine: A compound with similar intercalating properties used as an antiseptic.
Acriflavine: A mixture of proflavine and acridine derivatives used in medical applications.
Uniqueness: 2,8-Diaminoacridin-Hydrochlorid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H12ClN3 |
|---|---|
Molecular Weight |
245.71 g/mol |
IUPAC Name |
acridine-1,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;/h1-7H,14-15H2;1H |
InChI Key |
DPBOUKQVTWJLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


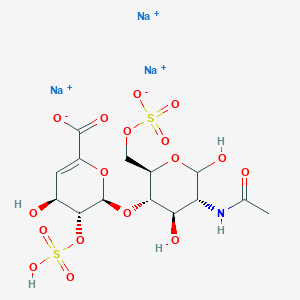
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
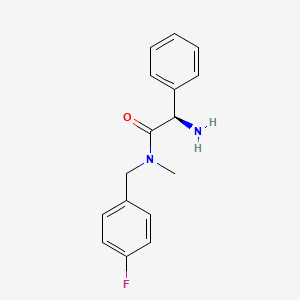
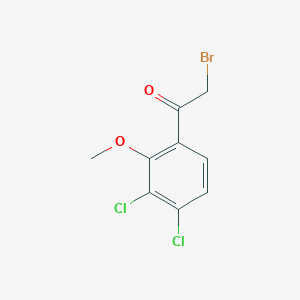
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
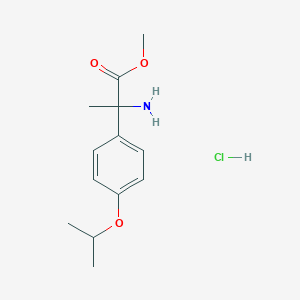
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
